molecular formula C21H24N2O6S B2852248 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2097931-83-2

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B2852248
CAS No.: 2097931-83-2
M. Wt: 432.49
InChI Key: WGTYCAKRFAGOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a benzoxazole sulfonamide derivative characterized by a hydroxyethyl backbone substituted with a phenyl group and an oxan-4-yl (tetrahydropyran) ring. The benzoxazole core (a fused aromatic-oxazole system) and the sulfonamide group (-SO₂NH-) are critical pharmacophores often associated with biological activity, including enzyme inhibition and receptor modulation . The oxan-4-yl substituent introduces a six-membered oxygen-containing ring, which may enhance metabolic stability and solubility compared to simpler alkyl or aryl groups.

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-23-18-13-17(7-8-19(18)29-20(23)24)30(26,27)22-14-21(25,15-5-3-2-4-6-15)16-9-11-28-12-10-16/h2-8,13,16,22,25H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTYCAKRFAGOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3CCOCC3)(C4=CC=CC=C4)O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Benzoxazole Sulfonamides

Compound A : N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide ()
  • Structural Differences : Replaces the oxan-4-yl and phenyl groups in the target compound with 2-furyl (furan) and 2-thienyl (thiophene) rings.
  • Implications: Electronic Effects: The electron-rich furan and thiophene rings may alter electron density at the hydroxyethyl center, affecting reactivity or binding. Metabolic Stability: Thiophene rings are prone to oxidative metabolism, which may shorten half-life compared to the oxan-4-yl group .
Compound B : (S)-N-[[3-(3-fluoro-4-(4-morpholinyl)phenyl)-2-oxo-5-oxazolidinyl]methyl]benzylamine hydrochloride ()
  • Structural Differences: Features a morpholinyl group (a saturated amine oxide) and an oxazolidinone core instead of benzoxazole.
  • Implications: Polarity: Morpholine enhances hydrophilicity, improving solubility and blood-brain barrier penetration. Target Selectivity: Oxazolidinones are known for antibacterial activity, suggesting divergent biological targets compared to benzoxazole sulfonamides .
Compound C : Methyl 4-(4-fluorophenyl)-2-(pyridine-4-amido)thiophene-3-carboxylate ()
  • Structural Differences : Contains a thiophene-carboxylate scaffold with fluorophenyl and pyridine substituents.
  • Implications :
    • Binding Interactions : Fluorine atoms and pyridine groups may engage in halogen bonding and π-stacking, respectively, altering target specificity.
    • Bioavailability : The ester group could increase membrane permeability but may also confer susceptibility to hydrolysis .

Data Table: Key Structural and Hypothesized Properties

Compound Core Structure Key Substituents Hypothesized Solubility Metabolic Stability
Target Compound Benzoxazole sulfonamide Oxan-4-yl, phenyl Moderate (oxan-4-yl) High (stable ether)
Compound A () Benzoxazole sulfonamide 2-Furyl, 2-thienyl Low (aromatic rings) Moderate (thiophene)
Compound B () Oxazolidinone Morpholinyl, fluorophenyl High (morpholine) High (stable amine oxide)
Compound C () Thiophene carboxylate Fluorophenyl, pyridine Low (ester group) Low (ester hydrolysis)

Q & A

Q. What synthetic routes are recommended for synthesizing N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide, and what critical parameters require optimization?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, such as coupling the benzoxazole-sulfonamide core with a hydroxylated tetrahydropyran (oxan-4-yl) intermediate. Key steps include:
  • Sulfonamide Formation : Reacting 3-methyl-2-oxo-benzoxazole with chlorosulfonic acid to introduce the sulfonamide group .
  • Nucleophilic Substitution : Attaching the 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl moiety under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to isolate the product .
    Critical Parameters : Optimize reaction temperature (70–100°C), stoichiometry (1:1.2 molar ratio for nucleophilic substitution), and catalyst selection (e.g., DMAP for acylations) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry of the benzoxazole ring and sulfonamide linkage. Aromatic protons in the benzoxazole core appear as doublets (δ 7.2–8.1 ppm), while the oxan-4-yl group shows distinct multiplet patterns (δ 3.5–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally related sulfonamide-benzoxazole hybrids?

  • Methodological Answer : Discrepancies in biological data (e.g., antimicrobial vs. anticancer activity) may arise from:
  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .
  • Structural Modifications : Compare substituent effects (e.g., oxan-4-yl vs. phenyl groups) on target binding using molecular docking .
  • Metabolic Stability : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. What strategies improve aqueous solubility of this lipophilic sulfonamide derivative without compromising bioactivity?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate or glycoside groups at the hydroxyl position, which hydrolyze in vivo .
  • Co-solvent Systems : Use cyclodextrin inclusion complexes or PEG-based formulations to enhance solubility .
  • Structural Tweaks : Replace the oxan-4-yl group with a morpholine ring (increases polarity while retaining ring size) .

Q. What computational methods are suitable for predicting the compound’s binding affinity to cytochrome P450 enzymes?

  • Methodological Answer :
  • Molecular Dynamics Simulations : Use AMBER or GROMACS to model interactions with CYP3A4/2D6 isoforms .
  • Docking Studies : Employ AutoDock Vina to identify key binding residues (e.g., heme iron coordination by the sulfonamide group) .
  • QSAR Models : Train models on datasets of sulfonamide-CYP interactions to predict inhibitory potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.